Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate
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Overview
Description
Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate is a deuterium-labeled compound, specifically a stable isotope of 17beta-dihydroequilin 3-sulfate. This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule can significantly alter its pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate involves the deuteration of 17beta-dihydroequilin 3-sulfate. Deuteration is typically achieved through the use of deuterium gas or deuterated solvents under specific reaction conditions. The process involves the selective replacement of hydrogen atoms with deuterium atoms at the 2, 4, 16, and 16 positions of the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through various techniques such as crystallization or chromatography to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Isotope Tracing: Used as a tracer in various biochemical and pharmacological studies.
Stable Isotope Labeling: Employed in mass spectrometry for quantitation and analysis of complex biological samples.
Mechanism of Action
The mechanism of action of sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic profiles, such as increased half-life or reduced metabolic rate. The compound may also interact with specific enzymes or receptors, affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
17beta-dihydroequilin 3-sulfate: The non-deuterated form of the compound.
17alpha-dihydroequilin 3-sulfate: An isomer with a different configuration at the 17 position.
Equilin sulfate: A related compound with a different structure but similar biological activity.
Uniqueness: Sodium 17beta-dihydroequilin-2,4,16,16-d4 3-sulfate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to improved stability and altered metabolic pathways, making it a valuable tool for drug development and research .
Properties
Molecular Formula |
C18H21NaO5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
sodium;[(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1/i3D,7D2,10D; |
InChI Key |
CZFNZYFVJFYZML-NRRXTGDUSA-M |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |
Origin of Product |
United States |
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